

A Head-to-Head Comparison of Pyrimidooxazine-Based DGAT-1 Inhibitors

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Compound of Interest

Compound Name: (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid

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The inhibition of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, presents a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. Within the diverse landscape of DGAT-1 inhibitors, compounds featuring a pyrimidooxazine scaffold have emerged as a potent and promising class. This guide provides a head-to-head comparison of distinct series of pyrimidooxazine-based DGAT-1 inhibitors, supported by experimental data to aid in research and development efforts.

Performance Comparison of Pyrimidooxazine-Based DGAT-1 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of representative compounds from different pyrimidooxazine-based chemical series.

Compound	Chemical Series	Human DGAT-1 IC50 (nM)	Cellular TG Synthesis Inhibition IC50 (nM)	Reference
PF-04620110	Pyrimidinooxazinyl bicyclooctaneacetic acid	19	8 (in HT-29 cells)	[1]
Compound 10	Dioxino[2,3-d]pyrimidine	10	Not Reported	[2]
Compound 1	Pyrimido[4,5-b][3][4]oxazine (phenylcyclohexylacetic acid)	Moderately Potent (specific IC50 not provided)	Not Reported	[5]
Compound 42	Pyrimido[4,5-b][3][4]oxazine (spiroindane)	Significantly improved inhibition compared to Compound 1	Not Reported	[5]

Table 1: In Vitro Potency of Pyrimidooxazine-Based DGAT-1 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) against human DGAT-1 and in cellular triglyceride (TG) synthesis assays for selected pyrimidooxazine-based inhibitors.

Compound	Animal Model	Dose	Effect on Plasma Triglycerides	Reference
PF-04620110	Rat	≥0.1 mg/kg (oral)	Significant reduction in plasma triglyceride excursion following a lipid challenge.	[1]
Compound 10	Not Reported	<3 mg/kg (oral)	Suppression of triglyceride synthesis.	[2]
Compound 42	Mouse	Not Reported	Efficacy in an oral triglyceride uptake study.	[5]

Table 2: In Vivo Efficacy of Pyrimidooxazine-Based DGAT-1 Inhibitors. This table summarizes the in vivo effects of the inhibitors on plasma triglyceride levels in rodent models, a key indicator of DGAT-1 inhibition.

Experimental Protocols

In Vitro DGAT-1 Enzyme Activity Assay

This assay quantifies the inhibitory activity of compounds against the DGAT-1 enzyme, typically using human intestinal microsomes as the enzyme source.

Materials:

- Human intestinal microsomes
- Test compounds
- Substrates: [14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA) and 1,2-diacylglycerol (DAG)

- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Test compounds are serially diluted and pre-incubated with human intestinal microsomes.
- The enzymatic reaction is initiated by adding the substrates, [14C]-acyl-CoA and DAG.
- The reaction is allowed to proceed for a specific time at 37°C and then terminated.
- The radiolabeled triglycerides formed are extracted and quantified using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the DGAT-1 activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT)

The OLTT is a standard preclinical model to assess the in vivo efficacy of DGAT-1 inhibitors by measuring their effect on postprandial lipemia.

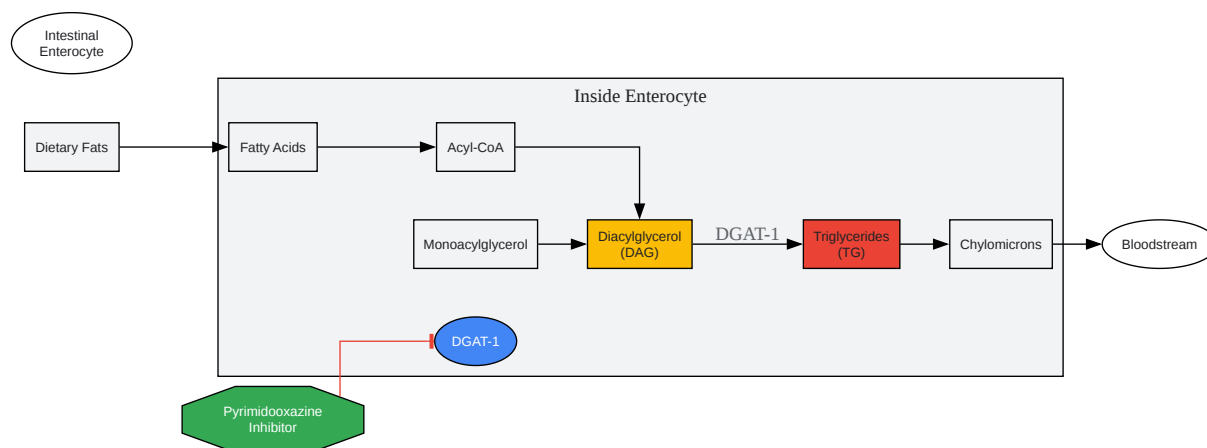
Procedure:

- Rodents (typically mice or rats) are fasted overnight.
- A baseline blood sample is collected.
- The test compound or vehicle is administered orally.
- After a specific period (e.g., 30-60 minutes), an oral lipid challenge (e.g., corn oil) is administered.
- Blood samples are collected at various time points post-lipid challenge (e.g., 1, 2, 4, 6 hours).

- Plasma triglyceride levels are measured for each time point.
- The area under the curve (AUC) for plasma triglyceride concentration versus time is calculated to quantify the extent of postprandial hyperlipidemia. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates in vivo DGAT-1 inhibition.

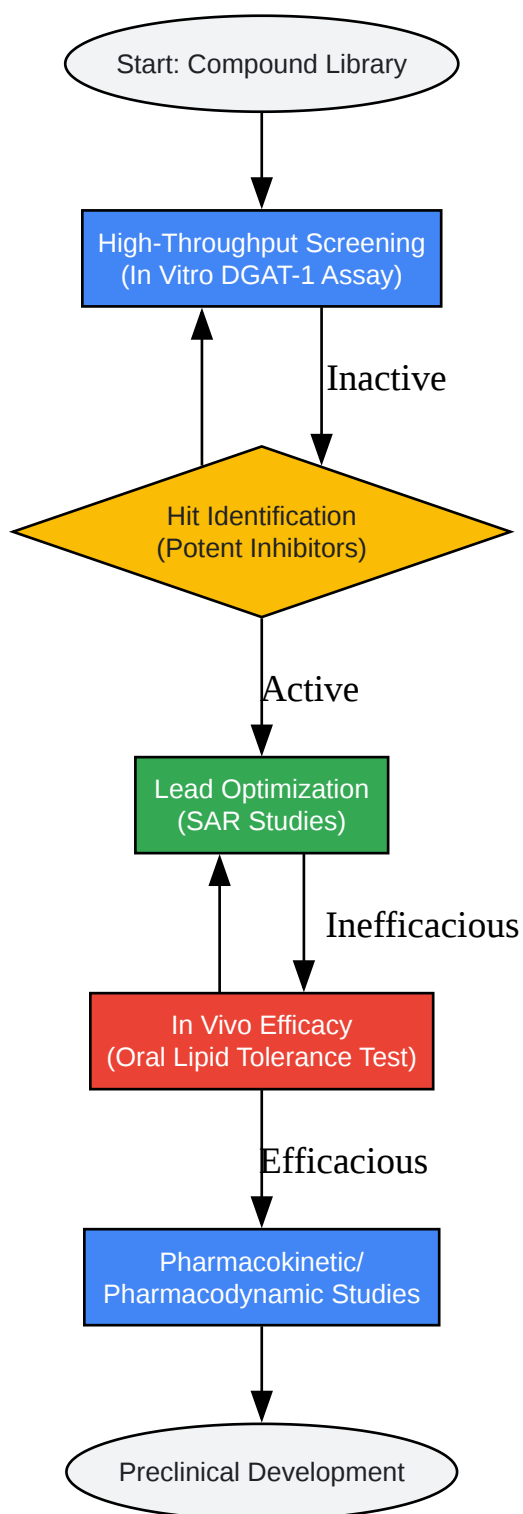
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DGAT-1 signaling pathway and the general workflow for evaluating DGAT-1 inhibitors.



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Caption: DGAT-1 signaling pathway in triglyceride synthesis.



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Caption: Workflow for the evaluation of DGAT-1 inhibitors.

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